molecular formula C9H11ClO B1582726 (2-Chloropropoxy)benzene CAS No. 53491-30-8

(2-Chloropropoxy)benzene

Cat. No. B1582726
CAS RN: 53491-30-8
M. Wt: 170.63 g/mol
InChI Key: LTRAIWUUCBYXHZ-UHFFFAOYSA-N
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Description

“(2-Chloropropoxy)benzene” is a chemical compound with the molecular formula C9H11ClO and a molecular weight of 170.6 . It is a subject of spectral data collection .


Molecular Structure Analysis

The molecular structure of “(2-Chloropropoxy)benzene” consists of a benzene ring with a chloropropoxy group attached . The InChI representation of the molecule is InChI=1S/C9H11ClO/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 .

Scientific Research Applications

  • Catalytic Conversion and Environmental Applications : A study explored the use of vanadium-based catalysts (V2O5/TiO2) for the catalytic conversion of chlorinated benzenes and dibenzo-p-dioxins, which are environmentally hazardous. This research is significant for understanding the degradation of toxic compounds like 2-Chloropropoxy benzene in environmental settings (Lee & Jurng, 2008).

  • Chemical Synthesis : In the field of chemical synthesis, research by Han (2012) demonstrated the use of 2-Chloropropane, a compound related to 2-Chloropropoxy benzene, in the alkylation reaction of benzene to prepare cumene, a significant industrial chemical. This process utilized Chloroaluminate Ionic Liquids as a catalyst, showcasing the potential of chlorinated benzene derivatives in synthesizing valuable chemicals (Han, 2012).

  • Environmental Science and Pollution Research : Environmental studies by Born, Mulder, and Louw (1993) investigated the reactions of phenol and monochlorophenols, closely related to 2-Chloropropoxy benzene, in the presence of fly ash. This research is crucial for understanding the environmental transformations and potential hazards of chlorinated benzene compounds (Born, Mulder, & Louw, 1993).

  • Biodegradation Studies : The microbial degradation of chlorinated benzenes, including compounds similar to 2-Chloropropoxy benzene, has been studied by Field and Sierra-Alvarez (2008). They found that these compounds undergo both aerobic and anaerobic metabolism, highlighting the biological pathways for breaking down chlorinated benzene compounds in the environment (Field & Sierra-Alvarez, 2008).

  • Pollutant Degradation : Lichtenberger and Amiridis (2004) conducted kinetic and infrared spectroscopic studies on the oxidation of chlorinated benzenes over V2O5/TiO2 catalysts. Their findings provide insight into the reaction mechanisms and environmental degradation of chlorinated benzene pollutants (Lichtenberger & Amiridis, 2004).

properties

IUPAC Name

2-chloropropoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRAIWUUCBYXHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340489
Record name (2-Chloropropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloropropoxy)benzene

CAS RN

53491-30-8
Record name (2-Chloropropoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53491-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloropropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
EGG Werner - Recueil des Travaux Chimiques des Pays‐Bas, 1948 - Wiley Online Library
The addition of water and of hydrochloric acid to the two diastereoisomeric hydroquinone bisglycidyl ethers was investigated. On hydration, the lowest‐melting isomer (I) yielded one …
Number of citations: 1 onlinelibrary.wiley.com
KA Johnson - 2019 - asset.library.wisc.edu
Figure 1.1. Palladium catalyzed cross-coupling. While there have been noteworthy advances with these methods in the formation of C (sp2)-C (sp3) bonds, they are still not at the level …
Number of citations: 0 asset.library.wisc.edu

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